Cas no 138023-17-3 (3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine)
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
- 3-bromo-2-(4-methoxy-phenyl)-imidazo[1,2-a]pyridine
- 2-(4-Methoxyphenyl)-3-bromoimidazo<1,2-a>pyridine
- 3-bromo-2-(4'-methoxyphenyl)imidazo[1,2-a]pyridine
- GL-0147
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- MDL: MFCD06245411
Computed Properties
- Exact Mass: 302.00500
Experimental Properties
- Density: 1.47
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.649
- PSA: 26.53000
- LogP: 3.77240
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 204212-1g |
3-Bromo-2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine, 95% |
138023-17-3 | 95% | 1g |
$1123.00 | 2023-09-07 | |
| abcr | AB234068-1 g |
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
138023-17-3 | 1 g |
€694.20 | 2023-07-20 | ||
| Chemenu | CM288652-1g |
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
138023-17-3 | 95+% | 1g |
$570 | 2023-01-07 | |
| eNovation Chemicals LLC | K76426-2g |
3-BROMO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE |
138023-17-3 | 95% | 2g |
$895 | 2024-05-25 | |
| abcr | AB234068-1g |
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine; . |
138023-17-3 | 1g |
€694.20 | 2025-04-21 | ||
| A2B Chem LLC | AA56626-1g |
Imidazo[1,2-a]pyridine, 3-bromo-2-(4-methoxyphenyl)- |
138023-17-3 | 95+% | 1g |
$1190.00 | 2024-04-20 | |
| A2B Chem LLC | AA56626-2g |
Imidazo[1,2-a]pyridine, 3-bromo-2-(4-methoxyphenyl)- |
138023-17-3 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
| A2B Chem LLC | AA56626-5g |
Imidazo[1,2-a]pyridine, 3-bromo-2-(4-methoxyphenyl)- |
138023-17-3 | 95+% | 5g |
$2293.00 | 2024-04-20 | |
| A2B Chem LLC | AA56626-10g |
Imidazo[1,2-a]pyridine, 3-bromo-2-(4-methoxyphenyl)- |
138023-17-3 | 95+% | 10g |
$2878.00 | 2024-04-20 | |
| A2B Chem LLC | AA56626-25g |
Imidazo[1,2-a]pyridine, 3-bromo-2-(4-methoxyphenyl)- |
138023-17-3 | 95+% | 25g |
$4250.00 | 2024-04-20 |
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Suppliers
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Recent Advances in the Study of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS: 138023-17-3)
The compound 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS: 138023-17-3) has recently gained significant attention in chemical biology and medicinal chemistry research. This heterocyclic compound, belonging to the imidazopyridine class, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of kinase inhibition and anticancer drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 138023-17-3 serves as a key intermediate in the synthesis of novel protein kinase inhibitors. The bromine atom at the 3-position and the methoxyphenyl group at the 2-position were found to be crucial for maintaining the compound's binding affinity to various kinase targets. Molecular docking studies revealed that this scaffold exhibits favorable interactions with the ATP-binding pockets of several cancer-related kinases.
Recent synthetic approaches have focused on improving the yield and purity of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. A 2022 publication in Organic Process Research & Development described an optimized microwave-assisted synthesis method that reduced reaction times from 12 hours to 45 minutes while maintaining a yield of 78%. This advancement has significant implications for scaling up production for preclinical studies.
The compound's biological activity profile has been extensively investigated in the past two years. In vitro studies using various cancer cell lines demonstrated that derivatives of 138023-17-3 exhibit potent antiproliferative activity, particularly against breast and lung cancer cell lines. Structure-activity relationship (SAR) studies have identified that modifications to the methoxy group can significantly alter the compound's selectivity profile against different kinase targets.
Recent pharmacokinetic studies have addressed some of the challenges associated with 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, including its moderate solubility and metabolic stability. A 2023 study in Drug Metabolism and Disposition reported that structural analogs with improved pharmaceutical properties could be developed by modifying the imidazopyridine core while retaining the essential pharmacophore elements.
Emerging research suggests potential applications beyond oncology. Preliminary studies indicate that 138023-17-3 derivatives may have activity against neurodegenerative diseases by modulating specific kinase pathways involved in tau phosphorylation. However, these findings require further validation in animal models.
The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Recent cryo-EM studies have provided high-resolution structural insights into how 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine interacts with its molecular targets, offering opportunities for structure-based drug design of more potent and selective inhibitors.
As research progresses, 138023-17-3 remains a valuable scaffold for medicinal chemistry exploration. Current efforts focus on developing next-generation derivatives with improved target selectivity and drug-like properties, positioning this compound family as promising candidates for clinical development in multiple therapeutic areas.
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